5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide
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Overview
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole intermediate, which is then coupled with a furan derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler compound with similar structural features.
2,6-difluorobenzyl derivatives: Compounds that share the difluorobenzyl group but differ in other structural aspects.
Furan-2-carboxamide derivatives: Compounds with the furan-2-carboxamide moiety but different substituents[][8].
Uniqueness
What sets 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(2,6-difluorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c21-15-4-3-5-16(22)14(15)10-23-20(26)19-9-8-13(27-19)11-25-12-24-17-6-1-2-7-18(17)25/h1-9,12H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLVUXTYTZBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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